

Application Notes: Dasatinib (Formerly SJ-3366) for Protein Binding Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SJ-3366

Cat. No.: B1680995

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Introduction

Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] It binds to the ATP-binding site of kinases, effectively blocking their catalytic activity.[2][3] Dasatinib is a powerful tool for studying cellular signaling pathways and is a therapeutic agent for certain types of cancer, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] These application notes provide detailed protocols for utilizing Dasatinib in various protein binding assays to characterize its interaction with target kinases.

Dasatinib is known to inhibit the BCR-ABL fusion protein and the Src family of kinases (including Src, Lck, Yes, and Fyn) at low nanomolar concentrations.[1][4] It also shows activity against other kinases such as c-Kit, ephrin (EPH) receptor kinases, and platelet-derived growth factor receptor β (PDGFR β).[1][5] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its increased potency over first-generation inhibitors like Imatinib, especially against resistant mutants.[1][2][6]

Materials

- Compound: Dasatinib (crystalline solid)

- Storage: Store at -20°C, protected from light.[7]
- Solubility: Soluble in DMSO at concentrations up to 25 mM.[7] For cell-based assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid toxicity.[7]

Data Presentation

Table 1: In Vitro Kinase Inhibition by Dasatinib

Target Kinase	Assay Type	IC50 (nM)	Reference
Wild-type Abl	Kinase Assay	< 1.0	[8]
Src	Kinase Assay	0.5 - 0.8	[7][8]
Lck	Kinase Assay	0.4	[7]
Yes	Kinase Assay	0.5	[7]
c-Kit	Kinase Assay	5.0 - 79	[7][8]
Btk	In Vitro Kinase Assay	5	[9][10]
Tec	In Vitro Kinase Assay	297	[9][10]

Table 2: Cellular Activity of Dasatinib

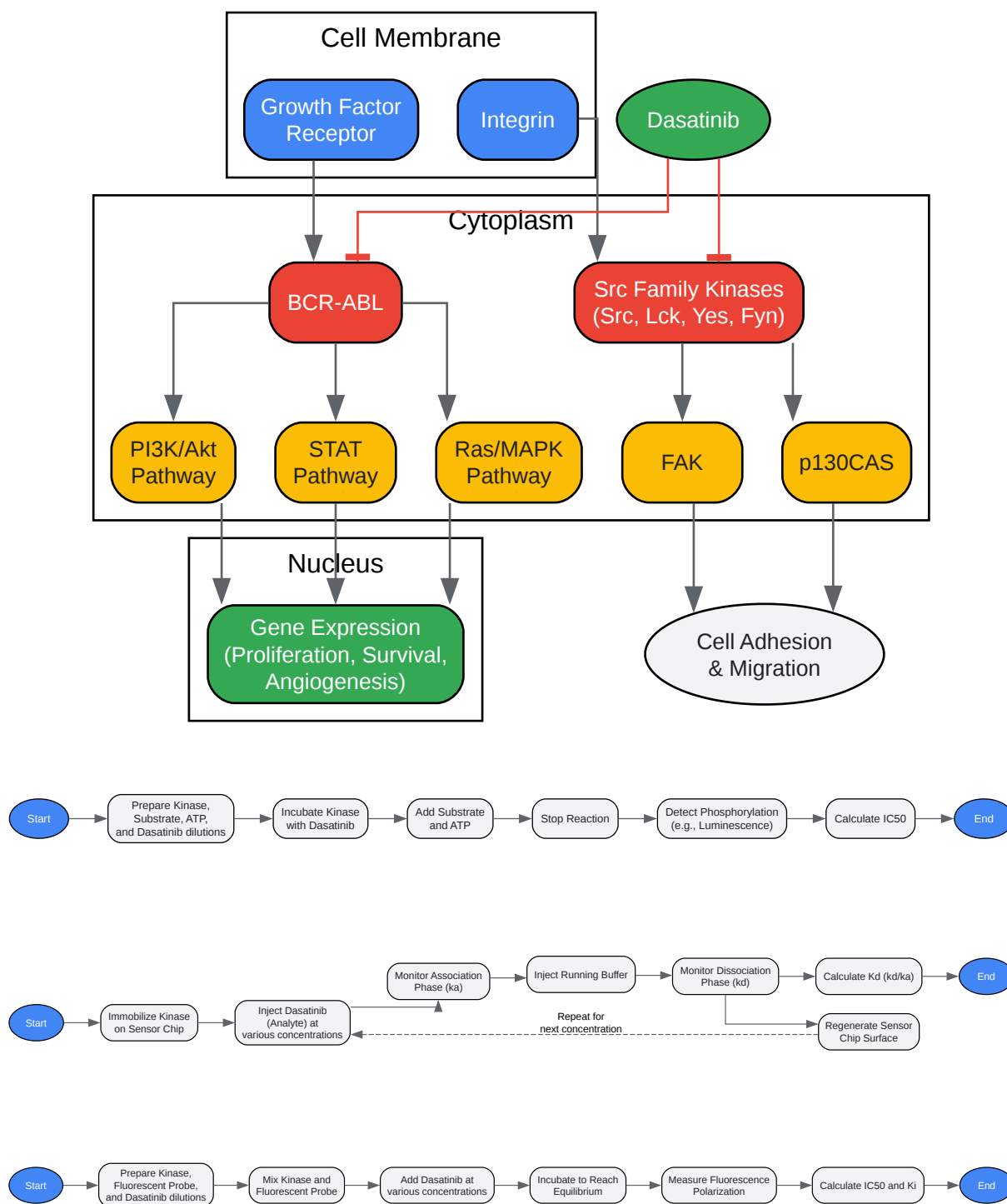
Cell Line	Assay Type	Target	IC50 (nM)	Reference
Ba/F3 expressing BCR-ABL	Cell Proliferation	BCR-ABL	0.8 - 7.4	[11]
K562 (CML)	Cell Proliferation	BCR-ABL	Not specified	[11]
Human Prostate Cancer Cells	Cell Adhesion, Migration, Invasion	Src Family Kinases	Low nanomolar	[4]

Table 3: Binding Affinity of Dasatinib

Target Kinase	Assay Type	Kd (nM)	Reference
Wild-type Abl	Kinase Assay	0.6	[11]
c-Src	KINOMEScan	Not specified	[12]
c-Abl	KINOMEScan	Not specified	[12]

Signaling Pathway

Dasatinib primarily targets the BCR-ABL and Src family kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. In CML, the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell growth. Dasatinib inhibits BCR-ABL and its downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to apoptosis of cancer cells.[\[2\]](#) Similarly, by inhibiting Src family kinases, Dasatinib can suppress the adhesion, migration, and invasion of tumor cells.[\[4\]](#)



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Phone: (601) 213-4426

Email: info@benchchem.com